Cas no 2361706-94-5 (6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid)
6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
- Z3711312928
- 6-bromo-1-oxo-1H,2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
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- Inchi: 1S/C8H5BrN2O3/c9-4-1-5-2-6(7(12)13)10-8(14)11(5)3-4/h1-3H,(H,10,14)(H,12,13)
- InChI Key: PJWWICIJFOWYAP-UHFFFAOYSA-N
- SMILES: BrC1=CN2C(NC(C(=O)O)=CC2=C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 329
- XLogP3: 1
- Topological Polar Surface Area: 71.3
6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7427459-0.05g |
6-bromo-1-oxo-1H,2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
2361706-94-5 | 95.0% | 0.05g |
$162.0 | 2025-02-19 | |
| Enamine | EN300-7427459-0.1g |
6-bromo-1-oxo-1H,2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
2361706-94-5 | 95.0% | 0.1g |
$241.0 | 2025-02-19 | |
| Enamine | EN300-7427459-0.25g |
6-bromo-1-oxo-1H,2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
2361706-94-5 | 95.0% | 0.25g |
$347.0 | 2025-02-19 | |
| Enamine | EN300-7427459-0.5g |
6-bromo-1-oxo-1H,2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
2361706-94-5 | 95.0% | 0.5g |
$546.0 | 2025-02-19 | |
| Enamine | EN300-7427459-1.0g |
6-bromo-1-oxo-1H,2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
2361706-94-5 | 95.0% | 1.0g |
$699.0 | 2025-02-19 | |
| Enamine | EN300-7427459-2.5g |
6-bromo-1-oxo-1H,2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
2361706-94-5 | 95.0% | 2.5g |
$1370.0 | 2025-02-19 | |
| Enamine | EN300-7427459-5.0g |
6-bromo-1-oxo-1H,2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
2361706-94-5 | 95.0% | 5.0g |
$2028.0 | 2025-02-19 | |
| Enamine | EN300-7427459-10.0g |
6-bromo-1-oxo-1H,2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
2361706-94-5 | 95.0% | 10.0g |
$3007.0 | 2025-02-19 | |
| Aaron | AR028Q9G-50mg |
6-bromo-1-oxo-1H,2H-pyrrolo[1,2-c]pyrimidine-3-carboxylicacid |
2361706-94-5 | 95% | 50mg |
$248.00 | 2025-02-16 | |
| Aaron | AR028Q9G-100mg |
6-bromo-1-oxo-1H,2H-pyrrolo[1,2-c]pyrimidine-3-carboxylicacid |
2361706-94-5 | 95% | 100mg |
$357.00 | 2025-02-16 |
6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Recent Advances in the Study of 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid (CAS: 2361706-94-5)
6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid (CAS: 2361706-94-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile building block for drug discovery. Recent studies have highlighted its utility in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid as a key intermediate in the synthesis of selective JAK2 inhibitors. The researchers demonstrated that the bromo and carboxylic acid functional groups of this compound allow for efficient derivatization, enabling the creation of a library of compounds with improved pharmacokinetic properties. The study reported several derivatives with nanomolar potency against JAK2, a kinase implicated in myeloproliferative neoplasms.
Another significant advancement was reported in a 2024 ACS Chemical Biology paper, where the compound was utilized in the development of covalent inhibitors targeting KRAS G12C, a notoriously difficult-to-drug oncogenic protein. The researchers leveraged the reactivity of the bromo substituent to introduce a cysteine-reactive warhead, resulting in compounds that showed promising in vitro and in vivo activity against KRAS-driven cancers. This work underscores the potential of 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid in addressing challenging therapeutic targets.
In addition to its applications in kinase inhibitor development, recent research has also explored the use of this compound in the synthesis of PROTACs (Proteolysis Targeting Chimeras). A 2023 study in Chemical Communications described the incorporation of 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid into a PROTAC scaffold targeting BET proteins, demonstrating efficient degradation of BRD4 in cancer cell lines. This approach offers a new strategy for targeting traditionally "undruggable" proteins.
The compound's physicochemical properties have also been the subject of recent investigations. A 2024 computational study published in Molecular Pharmaceutics analyzed the solubility and permeability characteristics of 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid and its derivatives, providing valuable insights for medicinal chemistry optimization. The study suggested that while the parent compound shows moderate solubility, strategic modifications can significantly improve its drug-like properties.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. A 2023 Organic Process Research & Development paper described a scalable, high-yield synthesis that reduces the number of steps and improves overall efficiency, making the compound more accessible for medicinal chemistry programs.
Looking forward, the unique structural features of 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid continue to make it an attractive scaffold for drug discovery. Its ability to serve as a versatile intermediate for diverse therapeutic targets positions it as a valuable tool in the medicinal chemist's arsenal. Ongoing research is expected to further expand its applications, particularly in the development of targeted therapies for challenging diseases.
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